(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
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Description
(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid has been evaluated for its anticonvulsant activity. In a study by Ahmadu et al. (2019), three novel isomeric forms of this compound were tested in chicks and mice using the Maximum Electro-Shock Test (MEST) and Pentylenetetrazole test (PTZ). The study concluded that these isomeric forms showed some level of protection but were not significantly effective against MEST and PTZ models.
Inhibitors of Kynurenine-3-Hydroxylase
The compound has been explored as a potential inhibitor of kynurenine-3-hydroxylase, which is significant in neuroprotective therapy. A study by Drysdale et al. (2000) discusses the synthesis and structure-activity relationship of similar compounds, highlighting their potency as inhibitors of kynurenine-3-hydroxylase.
Anti-Inflammatory, Analgesic, and Antimicrobial Activity
Research by Pulina et al. (2009) and Bykov et al. (2018) has synthesized derivatives of this compound, revealing moderate anti-inflammatory, analgesic, and antimicrobial activities.
Cytotoxicity Against Carcinoma Cells
A study by Zayed et al. (2019) investigated the cytotoxicity of derivatives of this compound against carcinoma cells. The study found these derivatives to be highly effective against hepatocellular carcinoma cells and breast carcinoma cells.
Genetic Integrity and Chemotherapeutic Effects
Another study by Oliveira et al. (2018) examined a derivative of this compound, focusing on its effect on genetic integrity, splenic phagocytosis, and cell death potential. It also evaluated its effects when combined with commercial chemotherapeutic agents.
Analgesic Activity
Research by Shipilovskikh et al. (2013) synthesized derivatives of this compound and found them to exhibit analgesic activity comparable to or exceeding reference drugs.
Structural and Physical Properties
Further studies, such as those by Ferenc et al. (2017) and Lo & Ng (2009), have explored the synthesis, thermal, magnetic properties, and crystallographic structures of related compounds.
Properties
IUPAC Name |
(Z)-4-(3,4-dimethylanilino)-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-11(6-9(8)2)14-13(17)10(3)7-12(15)16/h4-7H,1-3H3,(H,14,17)(H,15,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPJSPSNMLPERS-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C(=O)O)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.